[3-(Aminomethyl)-4-methylmorpholin-3-yl]methanol
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Overview
Description
[3-(Aminomethyl)-4-methylmorpholin-3-yl]methanol: is a chemical compound with the molecular formula C₆H₁₄N₂O₂ It is a morpholine derivative, characterized by the presence of an aminomethyl group and a hydroxymethyl group attached to the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Aminomethyl)-4-methylmorpholin-3-yl]methanol typically involves the reaction of morpholine derivatives with formaldehyde and an amine source. One common method is the Mannich reaction, where morpholine reacts with formaldehyde and a primary or secondary amine under acidic conditions to form the desired product. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(Aminomethyl)-4-methylmorpholin-3-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: NaBH₄, LiAlH₄
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Aldehydes, ketones
Reduction: Amines, alcohols
Substitution: Substituted morpholine derivatives
Scientific Research Applications
Chemistry: [3-(Aminomethyl)-4-methylmorpholin-3-yl]methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is used as a reagent for the modification of biomolecules. It can be employed in the synthesis of peptide and protein conjugates, as well as in the development of novel biomaterials.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its derivatives may exhibit pharmacological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. It can also be utilized as a stabilizer or additive in various formulations.
Mechanism of Action
The mechanism of action of [3-(Aminomethyl)-4-methylmorpholin-3-yl]methanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function. The hydroxymethyl group may participate in nucleophilic or electrophilic reactions, further modulating the compound’s activity. The exact pathways and targets depend on the specific application and the chemical environment.
Comparison with Similar Compounds
[3-(Aminomethyl)morpholin-3-yl]methanol: Lacks the methyl group at the 4-position.
[3-(Hydroxymethyl)morpholin-3-yl]methanol: Lacks the aminomethyl group.
[4-Methylmorpholine]: Lacks both the aminomethyl and hydroxymethyl groups.
Uniqueness: [3-(Aminomethyl)-4-methylmorpholin-3-yl]methanol is unique due to the presence of both aminomethyl and hydroxymethyl groups on the morpholine ring. This dual functionality allows for diverse chemical reactivity and potential applications in various fields. The compound’s structure enables it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
[3-(aminomethyl)-4-methylmorpholin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-9-2-3-11-6-7(9,4-8)5-10/h10H,2-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYQYBRQAVESCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOCC1(CN)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2106567-27-3 |
Source
|
Record name | [3-(aminomethyl)-4-methylmorpholin-3-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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